(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol;2-[2,4,6-triiodo-3,5-bis(methylcarbamoyl)phenoxy]octanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol;2-[2,4,6-triiodo-3,5-bis(methylcarbamoyl)phenoxy]octanoic acid is a complex organic compound that features a combination of octanoic acid and a glucitol derivative. This compound is notable for its unique structure, which includes multiple iodine atoms and carbamoyl groups, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol;2-[2,4,6-triiodo-3,5-bis(methylcarbamoyl)phenoxy]octanoic acid involves multiple steps:
Iodination: The introduction of iodine atoms into the phenoxy ring is a critical step. This can be achieved using iodine monochloride (ICl) or molecular iodine (I2) in the presence of an oxidizing agent.
Carbamoylation: The addition of methylcarbamoyl groups to the phenoxy ring is typically done using methyl isocyanate (CH3NCO) under controlled conditions.
Esterification: The octanoic acid is esterified with the iodinated and carbamoylated phenoxy compound.
Complex Formation: Finally, the esterified product is reacted with 1-deoxy-1-(methylamino)-D-glucitol to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale batch reactors where each step is carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting reaction conditions would be essential to maintain consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylcarbamoyl groups.
Reduction: Reduction reactions can target the iodine atoms, potentially converting them to less reactive forms.
Substitution: The iodine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substituting Agents: Halides, nucleophiles like thiols or amines.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of deiodinated derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a reagent for studying complex organic reactions, particularly those involving multiple functional groups and heavy atoms like iodine.
Biology
In biological research, it can be used as a probe to study the interactions of iodine-containing compounds with biological molecules, such as proteins and nucleic acids.
Medicine
Industry
Industrially, it can be used in the synthesis of specialized polymers and materials that require high iodine content for specific properties, such as radiation shielding.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with molecular targets through its iodine atoms and carbamoyl groups. The iodine atoms can participate in halogen bonding, while the carbamoyl groups can form hydrogen bonds with target molecules. These interactions can affect the structure and function of the target molecules, leading to various biological and chemical effects.
Comparison with Similar Compounds
Similar Compounds
- Heptanoic acid, 2-[2,4,6-triiodo-3,5-bis(methylcarbamoyl)phenoxy]-, compd. with 1-deoxy-1-(methylamino)glucitol (1:1)
- Hexanoic acid, 2-[2,4,6-triiodo-3,5-bis(methylcarbamoyl)phenoxy]-, compd. with 1-deoxy-1-(methylamino)glucitol (1:1)
Uniqueness
What sets (2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol;2-[2,4,6-triiodo-3,5-bis(methylcarbamoyl)phenoxy]octanoic acid apart is its specific combination of octanoic acid and glucitol, along with the precise arrangement of iodine and carbamoyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.
Properties
CAS No. |
19080-51-4 |
---|---|
Molecular Formula |
C25H40I3N3O10 |
Molecular Weight |
923.3 g/mol |
IUPAC Name |
(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol;2-[2,4,6-triiodo-3,5-bis(methylcarbamoyl)phenoxy]octanoic acid |
InChI |
InChI=1S/C18H23I3N2O5.C7H17NO5/c1-4-5-6-7-8-9(18(26)27)28-15-13(20)10(16(24)22-2)12(19)11(14(15)21)17(25)23-3;1-8-2-4(10)6(12)7(13)5(11)3-9/h9H,4-8H2,1-3H3,(H,22,24)(H,23,25)(H,26,27);4-13H,2-3H2,1H3/t;4-,5+,6+,7+/m.0/s1 |
InChI Key |
GWLJHVFROXQIHR-WZTVWXICSA-N |
SMILES |
CCCCCCC(C(=O)O)OC1=C(C(=C(C(=C1I)C(=O)NC)I)C(=O)NC)I.CNCC(C(C(C(CO)O)O)O)O |
Isomeric SMILES |
CCCCCCC(C(=O)O)OC1=C(C(=C(C(=C1I)C(=O)NC)I)C(=O)NC)I.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
Canonical SMILES |
CCCCCCC(C(=O)O)OC1=C(C(=C(C(=C1I)C(=O)NC)I)C(=O)NC)I.CNCC(C(C(C(CO)O)O)O)O |
Synonyms |
(2R,3R,4R,5S)-6-methylaminohexane-1,2,3,4,5-pentol, 2-[2,4,6-triiodo-3 ,5-bis(methylcarbamoyl)phenoxy]octanoic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.